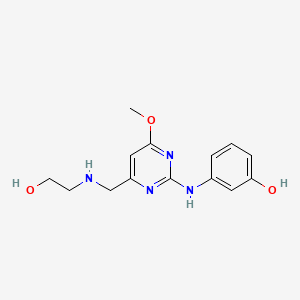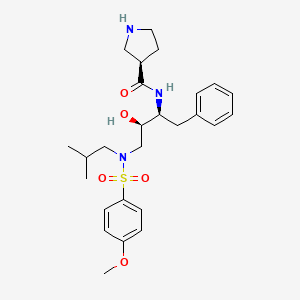
HIV-1 protease-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-11 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving the viral polyprotein precursors into functional proteins necessary for the maturation and replication of the virus. By inhibiting this enzyme, this compound effectively prevents the maturation of the virus, thereby hindering its ability to infect new cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-11 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. Common reagents and conditions used in these reactions include:
Formation of the Core Structure: This step typically involves the use of organic solvents such as dichloromethane and methanol, along with catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Introduction of Functional Groups: Functional groups such as sulfonamides and phenols are introduced using reagents like aryl sulfonyl chloride and phenol derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
HIV-1 protease-IN-11 undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Diisopropylethylamine (DIEA), sodium hydroxide
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity .
Scientific Research Applications
HIV-1 protease-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential use in the treatment of HIV/AIDS and other viral infections.
Industry: Utilized in the development of diagnostic assays and screening tools for antiviral compounds.
Mechanism of Action
HIV-1 protease-IN-11 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyprotein precursors. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles . The molecular targets involved include the catalytic residues of the enzyme, such as aspartate, which are essential for its proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV-1 protease-IN-11 include other HIV-1 protease inhibitors such as:
- Saquinavir
- Ritonavir
- Indinavir
- Nelfinavir
- Darunavir
Uniqueness
This compound is unique in its structural features and binding affinity, which confer enhanced potency and specificity compared to other inhibitors. Its ability to overcome resistance mutations in the HIV-1 protease enzyme makes it a valuable candidate for further development and clinical use .
Properties
Molecular Formula |
C26H37N3O5S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1 |
InChI Key |
ANWSPADNYQYLRB-IEZKXTBUSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


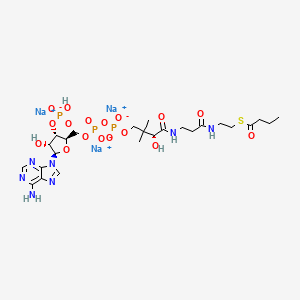

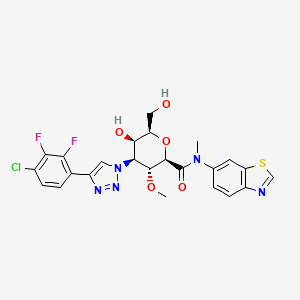
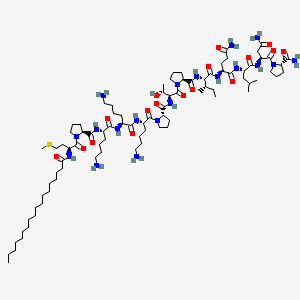
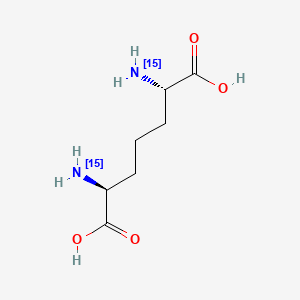
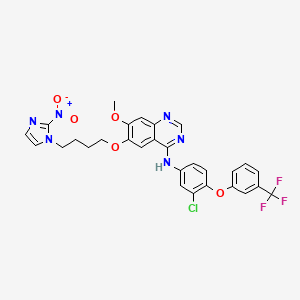
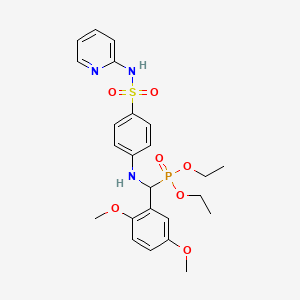

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
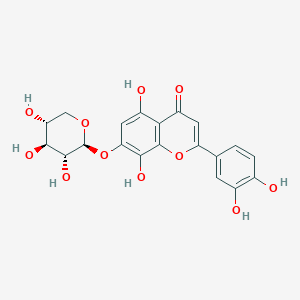
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
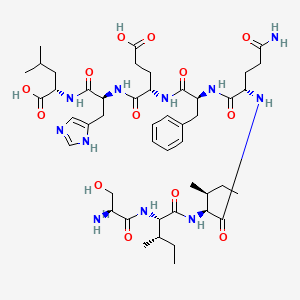
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
